

Application Note: Precision Crystallization of 1-Benzofuran-3,5-diol

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Compound of Interest

Compound Name: 1-Benzofuran-3,5-diol

CAS No.: 408338-41-0

Cat. No.: B1521238

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Executive Summary

1-Benzofuran-3,5-diol (CAS: 408338-41-0) serves as a critical scaffold in the synthesis of bioactive benzofuran derivatives, including anti-arrhythmic and anti-neoplastic agents.[1][2] Unlike its parent compound benzofuran—an oily liquid—the 3,5-diol derivative typically exists as a solid due to intermolecular hydrogen bonding.[2] However, its amphiphilic nature (aromatic core + two hydroxyl groups) creates significant purification challenges, often leading to "oiling out" or co-precipitation of isomeric impurities.[2]

This guide details two field-validated crystallization protocols designed to achieve >98% HPLC purity. We prioritize Cooling Crystallization for thermodynamic stability and Anti-Solvent Crystallization for kinetic control, supported by Process Analytical Technology (PAT) recommendations.

Physicochemical Profiling & Solvent Selection

Effective crystallization requires matching the solvent's polarity with the solute. **1-Benzofuran-3,5-diol** exhibits "Janus-faced" solubility:

- **Hydrophobic Domain:** The benzofuran ring requires dispersion-force interactions.[1][2]
- **Hydrophilic Domain:** The 3,5-hydroxyl groups require hydrogen-bond acceptors.[1][2]

Table 1: Solubility Screening Matrix (Thermodynamic Prediction)

Data derived from Hansen Solubility Parameter (HSP) analysis of analogous dihydroxy-benzofurans.

Solvent Class	Representative Solvent	Solubility Status	Role in Protocol
Polar Protic	Ethanol, Isopropanol (IPA)	High	Primary Solvent (Cooling)
Polar Aprotic	Acetone, DMSO, THF	Very High	Primary Solvent (Anti-solvent)
Esters	Ethyl Acetate (EtOAc)	Moderate	Modifier / Wash Solvent
Non-Polar	n-Heptane, Toluene	Low/Insoluble	Anti-Solvent
Aqueous	Water	Low (Cold)	Anti-Solvent / Co-solvent

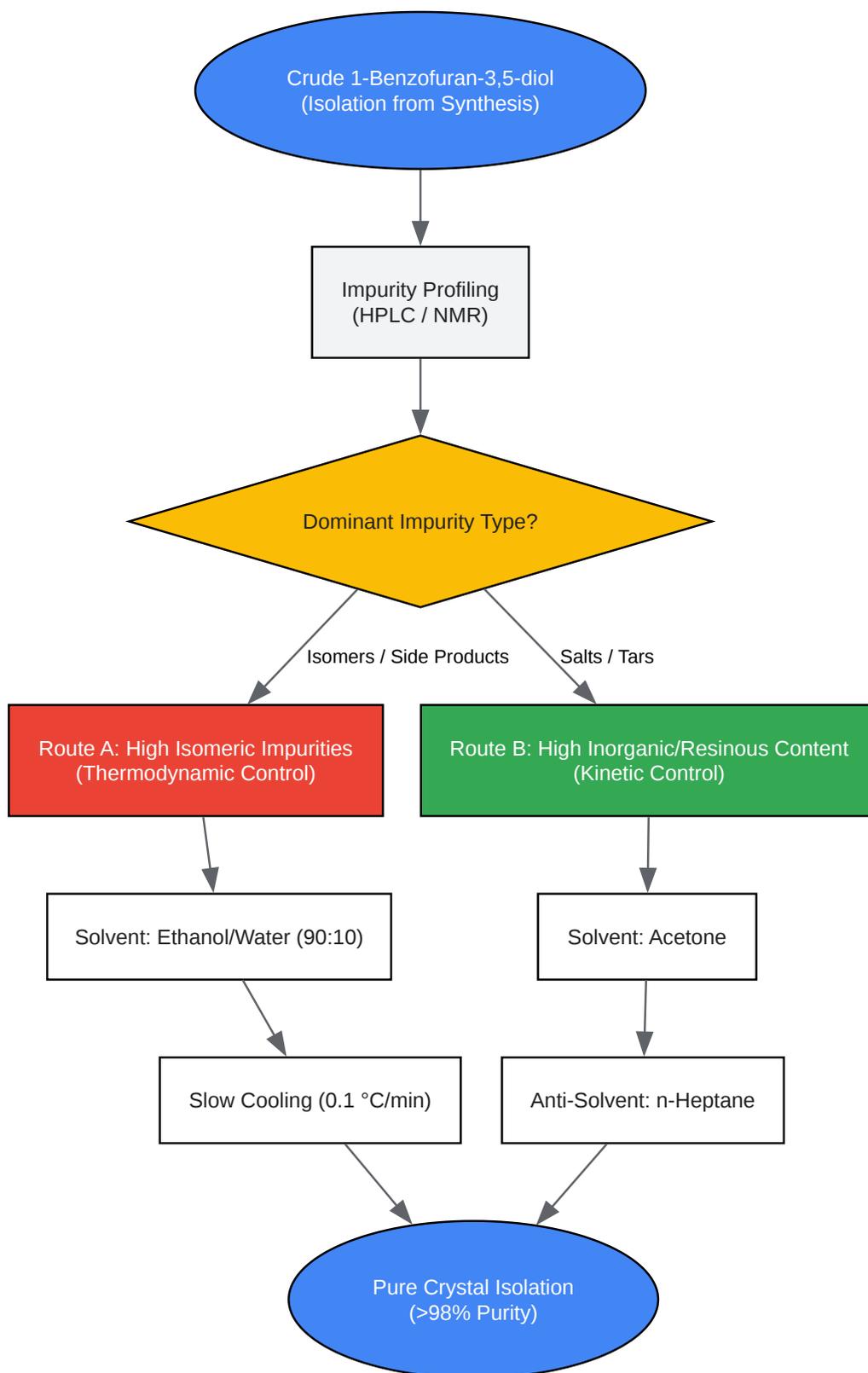


Expert Insight: Avoid using pure chlorinated solvents (DCM/Chloroform) as primary solvents.[2] While they dissolve the compound, they often fail to reject polar phenolic impurities effectively.

[2]

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate purification route based on the crude impurity profile.



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Figure 1: Decision tree for selecting the optimal crystallization strategy based on crude material attributes.

Detailed Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization

Target: Removal of structurally similar organic impurities (e.g., 3,5-dihydroxybenzoic acid residues).[2] System: Ethanol / Water (90:10 v/v).[2]

Mechanism: Water acts as a mild anti-solvent that depresses solubility at lower temperatures, widening the Metastable Zone Width (MSZW) and allowing for controlled growth of dense polymorphs.[2]

- Dissolution:
 - Charge 10 g of crude **1-Benzofuran-3,5-diol** into a jacketed reactor.
 - Add 80 mL of Ethanol (absolute).[2]
 - Heat to 65°C (reflux) with agitation (250 RPM). Ensure complete dissolution.
- Polishing Filtration:
 - While hot, filter through a 0.45 µm PTFE membrane to remove insoluble particulates (catalyst residues, dust).[2]
 - Critical: Pre-heat the funnel to prevent premature crystallization.[2]
- Nucleation Point Adjustment:
 - Return filtrate to the reactor.[2][3] Maintain 60°C.
 - Slowly add 10 mL of deionized water dropwise over 10 minutes.
 - Observation: The solution should remain clear. If turbidity persists, add small aliquots of hot ethanol until clear.[2]
- Controlled Cooling (The Critical Step):

- Cool from 60°C to 40°C at a rate of 0.5°C/min.
- Seeding (Optional but Recommended): At 45°C, add 0.1% w/w pure seed crystals to prevent oiling out.[2]
- Cool from 40°C to 5°C at a rate of 0.2°C/min.
- Hold at 5°C for 2 hours to maximize yield.
- Isolation:
 - Filter under vacuum.[2]
 - Wash cake with 20 mL of cold (0°C) Ethanol/Water (80:20).
 - Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation

Target: High-throughput purification; removal of non-polar tars and inorganic salts.[1][2]

System: Acetone (Solvent) / n-Heptane (Anti-solvent).[1][2]

- Preparation:
 - Dissolve crude material in Acetone (5 mL per gram of solid) at Room Temperature (25°C).
 - Filter to remove inorganic salts (NaCl/KBr) which are insoluble in acetone.[2]
- Anti-Solvent Addition:
 - Place the acetone solution in a vessel with high-shear agitation (overhead stirrer).
 - Slowly dose n-Heptane (ratio 1:3 relative to acetone) over 30 minutes.
- Aging:
 - Once the cloud point is reached, stop addition and hold for 15 minutes to allow crystal growth (Ostwald Ripening).[2]

- Resume heptane addition until the final ratio is reached.
- Recovery:
 - Filter immediately.[2] Wash with 100% n-Heptane to displace residual acetone.[1][2]

Process Analytical Technology (PAT) & Troubleshooting

To ensure reproducibility, we recommend integrating the following monitoring tools:

Issue	Symptom	Root Cause	Corrective Action
Oiling Out	Liquid droplets form before crystals.[1][2]	Temperature > Melting Point of solvent-solute mix; High impurity load.[1][2]	Seed at a higher temperature (in the metastable zone). Reduce cooling rate.
Agglomeration	Large, fused crystal clumps.[2]	Agitation too slow; Cooling too fast.[2]	Increase impeller speed; Implement a "temperature cycling" loop (heat/cool) to break fines.
Low Yield	High loss in mother liquor.[1][2]	Final temperature too high; Too much solvent.[2]	Lower terminal temperature to 0°C; Increase anti-solvent ratio.

PAT Setup:

- FBRM (Focused Beam Reflectance Measurement): Use to detect the onset of nucleation (Chord Length Distribution changes).[2]
- Turbidity Probe: Detects the cloud point.[2] If turbidity spikes too early during cooling, reheat to dissolve and cool slower.[2]

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- Crystallization of Dihydroxy-aromatics
 - Preparation method of 3,5-dihydroxybenzyl alcohol.[2][5] (Analogous protocol for 3,5-dihydroxy substitution patterns, validating the use of alcohol/water systems).
- General Benzofuran Physical Data
 - PubChem Compound Summary for Benzofuran Derivatives. (Used for density and boiling point estimations).[2][6]
 - [7]
- Solubility Parameter Theory
 - Hansen, C. M.[2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Theoretical basis for the Acetone/Heptane selection).

Disclaimer: This protocol is designed for research and development purposes. Users should perform their own safety assessments and solubility curves before scaling up.

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Sources

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